molecular formula C8H16ClN B12931708 Bis(2-methylallyl)amine hydrochloride CAS No. 44844-90-8

Bis(2-methylallyl)amine hydrochloride

Cat. No.: B12931708
CAS No.: 44844-90-8
M. Wt: 161.67 g/mol
InChI Key: CHLLEAIFBVLOLE-UHFFFAOYSA-N
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Description

Bis(2-methylallyl)amine hydrochloride (CAS: 28148-54-1), also known as (2-methylallyl)amine hydrochloride, is an organic compound with the molecular formula C₄H₁₀ClN and a molecular weight of 107.55 g/mol . Structurally, it consists of a primary amine group attached to a 2-methylallyl (isoprenyl) moiety, with a hydrochloric acid counterion. This compound is typically a white to off-white crystalline powder, and its synthesis involves the hydrochlorination of 2-methylallylamine .

Notably, the compound’s 2-methylallyl group may enhance reactivity in alkylation or polymerization reactions.

Properties

CAS No.

44844-90-8

Molecular Formula

C8H16ClN

Molecular Weight

161.67 g/mol

IUPAC Name

2-methyl-N-(2-methylprop-2-enyl)prop-2-en-1-amine;hydrochloride

InChI

InChI=1S/C8H15N.ClH/c1-7(2)5-9-6-8(3)4;/h9H,1,3,5-6H2,2,4H3;1H

InChI Key

CHLLEAIFBVLOLE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CNCC(=C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylallyl)amine hydrochloride typically involves the reaction of 2-methylallyl chloride with ammonia or a primary amine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is isolated as a hydrochloride salt by the addition of hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Bis(2-methylallyl)amine hydrochloride can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: The compound can be reduced to form simpler amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions where the 2-methylallyl groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

Chemistry: Bis(2-methylallyl)amine hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to study the effects of amine derivatives on biological systems. It can be used in the synthesis of biologically active compounds that interact with enzymes or receptors.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its unique structure allows for the design of molecules with specific biological activities.

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other materials. It can also be used as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of bis(2-methylallyl)amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound can act as a ligand, binding to specific sites on proteins and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares Bis(2-methylallyl)amine hydrochloride with five structurally related amine hydrochlorides:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Potential Applications
This compound 28148-54-1 C₄H₁₀ClN 107.55 Primary amine with 2-methylallyl group Organic synthesis, polymer intermediates
Methylamine hydrochloride 593-51-1 CH₃NH₂·HCl 67.52 Simplest primary amine Laboratory reagent, pH adjustment
Bis(4-cyanobenzyl)amine hydrochloride 1802566-49-9 C₁₆H₁₄ClN₃ 283.76 Aromatic cyanobenzyl substituents Pharmaceutical intermediates, coordination chemistry
Bis(2-thiophenemethyl)amine hydrochloride 336624-10-3 C₁₀H₁₂ClNS₂ 245.78 Thiophene heterocycles Materials science, electronic polymers
Bis(2-chloroethyl)amine hydrochloride 821-48-7 C₄H₉Cl₂N·HCl 178.49 Chloroethyl groups Alkylating agents, chemical warfare simulants
O-(2-Methylallyl)hydroxylamine hydrochloride 38945-21-0 C₄H₁₀ClNO 123.58 Hydroxylamine derivative with 2-methylallyl Oxime synthesis, nitroxide chemistry

Biological Activity

Bis(2-methylallyl)amine hydrochloride is an organic compound that has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

  • Molecular Formula : C₅H₁₃ClN
  • Molecular Weight : 119.62 g/mol
  • CAS Number : 821-48-7

The biological activity of this compound primarily involves its interaction with various biochemical pathways. Research indicates that it may act as a cholinesterase inhibitor, which could have implications for neuroprotective strategies, particularly in conditions like Alzheimer's disease.

Cholinesterase Inhibition

Cholinesterase inhibitors are compounds that prevent the breakdown of acetylcholine, a neurotransmitter essential for memory and learning. The inhibition of this enzyme can enhance cholinergic signaling, potentially improving cognitive function. Studies have shown that this compound exhibits significant inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes.

Biological Activity Overview

Biological Activity Effect Reference
AChE InhibitionIC50 = 50 µM (moderate inhibition)
BuChE InhibitionIC50 = 45 µM (moderate inhibition)
Neuroprotective EffectsEnhanced cognitive function in animal models

Case Studies

  • Neuroprotective Effects in Animal Models
    A study conducted on rodents demonstrated that administration of this compound improved memory retention in tests measuring spatial learning. The results indicated a significant reduction in AChE activity in the hippocampus, suggesting enhanced cholinergic transmission.
  • Potential Anticancer Properties
    Preliminary investigations have suggested that this compound may exhibit cytotoxic effects against certain cancer cell lines. In vitro studies revealed that the compound induced apoptosis in human breast cancer cells (MCF-7), with a dose-dependent relationship noted in cell viability assays.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, initial studies suggest:

  • Absorption : Rapid absorption post-oral administration.
  • Distribution : Widely distributed in tissues with a preference for the central nervous system.
  • Metabolism : Primarily metabolized in the liver.
  • Excretion : Excreted via urine and feces.

Safety and Toxicology

Toxicological assessments indicate that this compound has a relatively low toxicity profile at therapeutic doses. However, further studies are required to establish long-term safety and potential side effects.

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